molecular formula C9H5NS B1498709 1-Ethynyl-3-isothiocyanatobenzene CAS No. 244246-95-5

1-Ethynyl-3-isothiocyanatobenzene

Cat. No.: B1498709
CAS No.: 244246-95-5
M. Wt: 159.21 g/mol
InChI Key: CDXYLBBUTLNTBC-UHFFFAOYSA-N
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Description

1-Ethynyl-3-isothiocyanatobenzene is an organic compound with the molecular formula C₉H₅NS. It is characterized by the presence of an ethynyl group (-C≡CH) attached to the benzene ring at the first position and an isothiocyanate group (-N=C=S) at the third position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynylbenzene with thiocyanate salts under specific conditions. The reaction typically requires a catalyst, such as copper chloride, and is carried out in a solvent like acetonitrile or dimethyl sulfoxide at temperatures ranging from 80-120°C. The reaction time can vary from 10-14 hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-isothiocyanatobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-3-isothiocyanatobenzene has several applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and as a tool in molecular biology research.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethynyl-3-isothiocyanatobenzene exerts its effects depends on the specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely, but the compound generally interacts with functional groups in organic molecules to form new chemical bonds.

Comparison with Similar Compounds

  • Phenyl isothiocyanate

  • Benzyl isothiocyanate

  • 1-ethynyl-4-isothiocyanatobenzene

Properties

IUPAC Name

1-ethynyl-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXYLBBUTLNTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654147
Record name 1-Ethynyl-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244246-95-5
Record name 1-Ethynyl-3-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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